

Application Notes and Protocols for Staining Bacteria and Yeast with Thiazole Orange

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Compound of Interest		
Compound Name:	Thiazol Orange	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fluorescent staining of bacteria and yeast using Thiazole Orange (TO). TO is a cell-permeant nucleic acid stain that exhibits a significant increase in fluorescence upon binding to DNA and RNA.[1][2][3] This property makes it a valuable tool for various applications, including cell viability assessment and enumeration.[4][5][6]

Principle of Thiazole Orange Staining

Thiazole Orange is an asymmetric cyanine dye that is essentially non-fluorescent in solution.[1] [7] Upon entering a cell and intercalating or binding to nucleic acids, its intramolecular torsional movement is restricted, leading to a dramatic increase in fluorescence emission.[1][8] Because TO can permeate the membranes of both live and dead cells, it is often used as a total cell stain.[4][9] For viability assessment, it is commonly paired with a membrane-impermeant dye, such as Propidium Iodide (PI), which only enters cells with compromised membranes (dead cells).[4][5][6] In such a dual-staining protocol, live cells will fluoresce green (from TO), while dead cells will fluoresce both green and red (from TO and PI), often appearing yellow or orange in merged images.[10][11]

Spectral Properties



Fluorophore	Excitation (Ex) Maximum	Emission (Em) Maximum
Thiazole Orange (with DNA)	512 nm	533 nm

Note: Thiazole Orange can also be excited by a 488 nm laser.[7]

I. Staining Protocols for Bacteria

Thiazole Orange is effective for staining both Gram-positive and Gram-negative bacteria.[9] The following protocols are generalized and may require optimization for specific bacterial strains and experimental conditions.

A. General Bacterial Viability Staining using Thiazole Orange and Propidium Iodide

This protocol is suitable for flow cytometry and fluorescence microscopy to differentiate live and dead bacteria.

Materials:

- Bacterial cell culture
- Phosphate Buffered Saline (PBS) or an appropriate buffer
- Thiazole Orange (TO) stock solution (e.g., 1 mM in DMSO)
- Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

Protocol:

- Cell Preparation: Harvest bacterial cells by centrifugation and wash once with PBS.
 Resuspend the pellet in PBS to the desired cell density (e.g., 10⁶ cells/mL).
- Staining:
 - Add Thiazole Orange to the cell suspension to a final concentration of 0.2 μM to 2.5 μM.
 [12] The optimal concentration may vary depending on the bacterial species.



- Incubate for 10-15 minutes at room temperature in the dark.[12]
- Add Propidium Iodide to a final concentration of 30 μΜ.[12]
- Incubate for an additional 5 minutes at room temperature in the dark.[12]
- Analysis: Analyze the stained cells immediately by flow cytometry or fluorescence microscopy.
 - Flow Cytometry: Use a 488 nm laser for excitation. Collect TO fluorescence in the green channel (e.g., 530/30 nm bandpass filter) and PI fluorescence in the red channel (e.g., >670 nm longpass filter).
 - Fluorescence Microscopy: Use appropriate filter sets for green (e.g., FITC) and red (e.g., Texas Red) fluorescence.

Quantitative Data for Bacterial Staining:

Parameter	Listeria monocytogenes	Escherichia coli
Thiazole Orange Concentration	0.2 μM[12]	2.5 μM[<mark>12</mark>]
Incubation Time (TO)	10 minutes[12]	15 minutes[12]
Propidium Iodide Concentration	30 μM[12]	30 μM[12]
Incubation Time (PI)	5 minutes[12]	5 minutes (as per L. monocytogenes protocol)[12]

B. Photoinactivation of Bacteria with Thiazole Orange

Thiazole Orange can also be used for the photoinactivation of bacteria in applications such as platelet concentrate sterilization.

Quantitative Data for Staphylococcal Photoinactivation:



Parameter	Value
Effective TO Concentration	≥ 20 µM[13]
Result	≥ 4-log reduction in S. aureus and S. epidermidis CFU[13]

II. Staining Protocols for Yeast

Thiazole Orange is a reliable stain for the nucleus and cytoplasm of yeast cells.[9][14] For viability, it is often used in kits combined with a dead cell stain.

A. Yeast Live/Dead Staining using a Fixable Dye Kit

This protocol is based on the principles of the Yeast Live-or-Dye™ Fixable Live/Dead Staining Kit, which uses Thiazole Orange to stain all cells and a red fluorescent amine-reactive dye to stain dead cells.[10][15][16]

Materials:

- Yeast cell culture (Saccharomyces cerevisiae, Candida albicans, etc.)[10]
- Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Thiazole Orange stock solution (e.g., 10 mM in DMSO)[10]
- Amine-reactive dead cell stain (e.g., Live-or-Dye[™] 568/583)
- Anhydrous DMSO

Protocol:

- Cell Preparation: Culture yeast cells and harvest by centrifugation. Resuspend the cell pellet in a protein-free buffer like PBS or HBSS.
- Dye Preparation:



- Prepare a 100X working solution of Thiazole Orange by diluting the 10 mM stock 1:10 in anhydrous DMSO.[11][16]
- Prepare a 100X working solution of the amine-reactive dead cell dye according to the manufacturer's instructions.
- Staining:
 - Add 1 μL of the 100X Thiazole Orange working solution and 1 μL of the 100X dead cell dye working solution to 100 μL of the cell suspension.[11][16]
 - Incubate for 30 minutes at room temperature, protected from light, with gentle rocking.[11]
 [16]
- Washing (Optional but Recommended): Wash the cells once by centrifugation and resuspension in 100 μL of PBS or HBSS.[16]
- Fixation (Optional): Cells can be fixed with 4% paraformaldehyde after staining.[11][16]
- Analysis: Analyze by fluorescence microscopy or flow cytometry.
 - Live cells will fluoresce green.
 - Dead cells will fluoresce both green and red (appearing yellow/orange in merged images).
 [10][11]

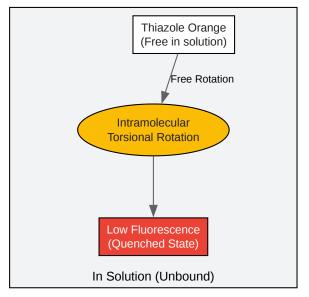
Quantitative Data for Yeast Staining (Saccharomyces cerevisiae):

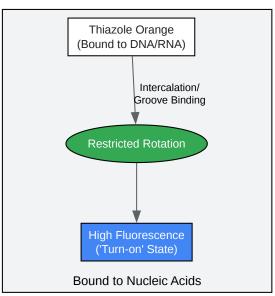
Parameter	Value
Optimal TO Concentration	1 μg/ml[17]
Optimal Incubation Time	15 minutes[17]
Combined Dye Incubation	30 minutes[11][16]

III. Diagrams

Mechanism of Thiazole Orange Fluorescence







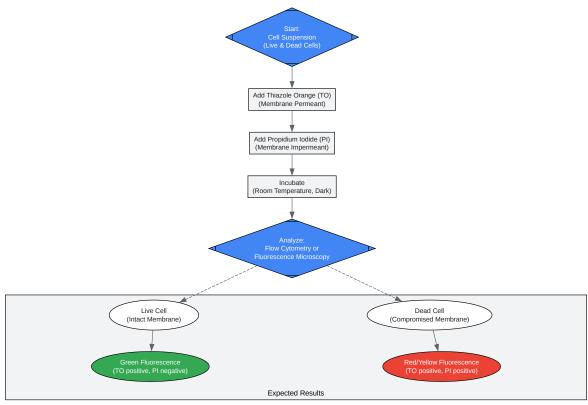
Mechanism of Thiazole Orange Fluorescence

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Caption: Thiazole Orange fluorescence is dependent on its conformational state.

Experimental Workflow for Live/Dead Cell Discrimination





Workflow for Live/Dead Discrimination

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Caption: Dual staining workflow for viability assessment.

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Methodological & Application





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